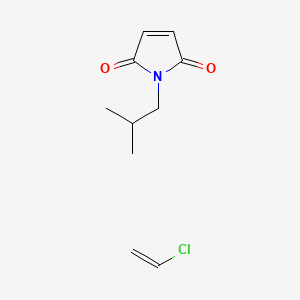
3-Nitrophenyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl phosphorodichloridate is an organophosphorus compound with the molecular formula C6H4Cl2NO4P. It is a derivative of phosphorodichloridate, where the phenyl group is substituted with a nitro group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Nitrophenyl phosphorodichloridate can be synthesized through the reaction of 3-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrophenol and phosphoric acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Phosphoramidates: Formed by reaction with amines
Phosphates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
Applications De Recherche Scientifique
3-Nitrophenyl phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as a phosphorylating agent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Used in the production of pesticides, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3-nitrophenyl phosphorodichloridate involves the formation of a reactive intermediate that can transfer the phosphoryl group to nucleophiles. The nitro group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce phosphorus-containing functional groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl phosphorodichloridate: Similar structure but with the nitro group at the fourth position.
2-Chlorophenyl phosphorodichloridate: Contains a chlorine substituent instead of a nitro group.
Phenyl phosphorodichloridate: Lacks any substituents on the phenyl ring.
Uniqueness
3-Nitrophenyl phosphorodichloridate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The electron-withdrawing nature of the nitro group at the third position makes it a more potent electrophile compared to its analogs, thereby broadening its applicability in various chemical transformations.
Propriétés
Numéro CAS |
38319-29-8 |
|---|---|
Formule moléculaire |
C6H4Cl2NO4P |
Poids moléculaire |
255.98 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-2-5(4-6)9(10)11/h1-4H |
Clé InChI |
YEJZWZCJQSOJJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




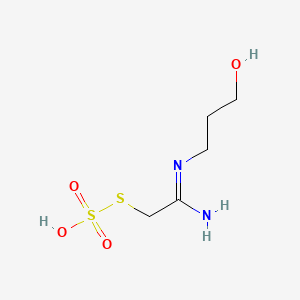
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
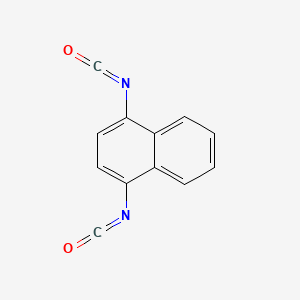

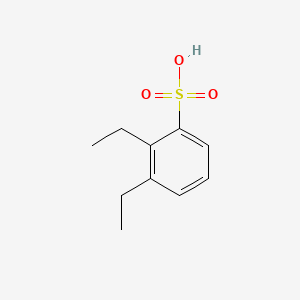
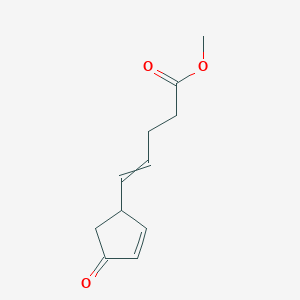
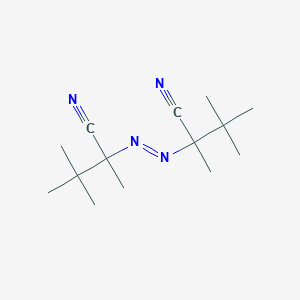
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
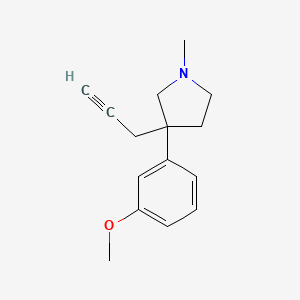
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
